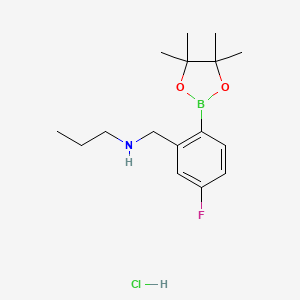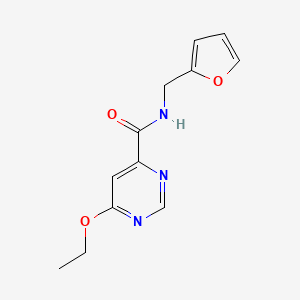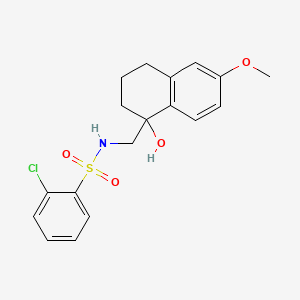
2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClNO4S and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Herbicide Selectivity
One significant area of research involving similar compounds to 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is their metabolism by plants and their selective herbicidal action. For instance, chlorsulfuron, a related compound, demonstrates a clear basis for selectivity in cereals due to the capability of these plants to metabolize the herbicide into a polar, inactive product, distinguishing between tolerant and sensitive plants. This process includes hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).
Chemical Synthesis and Modifications
Research into the synthesis and chemical modifications of compounds related to this compound has been conducted to explore their potential applications. For example, a study detailed a convenient method for the synthesis of 2 (or 7)-chloronaphthalenes from substituted α-tetralones, indicating a pathway for creating structurally related compounds (Prugh, Deana, & Wiggins, 1989).
Photodynamic Therapy for Cancer Treatment
Another research focus is on the development of novel compounds for medical applications, such as photodynamic therapy (PDT) for cancer treatment. A study introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield. These properties make the compound a promising candidate for Type II photosensitizers in PDT, highlighting the potential therapeutic applications of related sulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Mode of Action in Herbicides
The mode of action of related herbicides, such as chlorsulfuron, has been extensively studied to understand their effectiveness in controlling weeds. Research shows that these herbicides inhibit plant cell division within hours of application without significantly affecting photosynthesis, respiration, or synthesis of RNA and proteins. This specificity contributes to their selective weed control capabilities (Ray, 1982).
Bioimaging and Chemical Sensing
Compounds structurally related to this compound have been developed for bioimaging and chemical sensing applications. A notable example is a colorimetric and fluorescence probe designed for selective and sensitive detection of Sn2+ ions in aqueous solutions, demonstrating the versatility of sulfonamide derivatives in scientific research beyond their herbicidal uses. This probe has been effectively used for bioimaging studies in living cells and zebrafish, showcasing its potential for environmental and biological applications (Ravichandiran et al., 2020).
properties
IUPAC Name |
2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-24-14-8-9-15-13(11-14)5-4-10-18(15,21)12-20-25(22,23)17-7-3-2-6-16(17)19/h2-3,6-9,11,20-21H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVTUEIYFKJBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

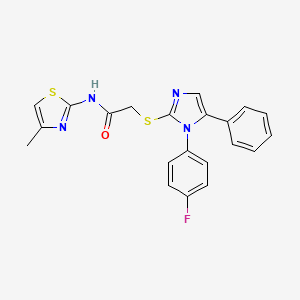
![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
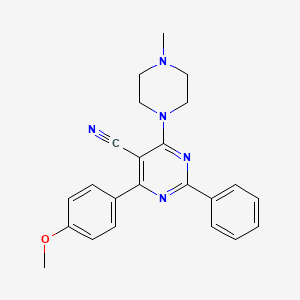

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

